Vabicaserin hydrochloride
CAS No.: 620948-34-7
Cat. No.: VC0005873
Molecular Formula: C15H21ClN2
Molecular Weight: 264.79 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 620948-34-7 |
---|---|
Molecular Formula | C15H21ClN2 |
Molecular Weight | 264.79 g/mol |
IUPAC Name | (12R,16S)-7,10-diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene;hydrochloride |
Standard InChI | InChI=1S/C15H20N2.ClH/c1-3-11-9-16-7-8-17-10-12-4-2-5-13(12)14(6-1)15(11)17;/h1,3,6,12-13,16H,2,4-5,7-10H2;1H/t12-,13-;/m0./s1 |
Standard InChI Key | PYPPENBDXAWXJC-QNTKWALQSA-N |
Isomeric SMILES | C1C[C@H]2CN3CCNCC4=C3C(=CC=C4)[C@H]2C1.Cl |
SMILES | C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl |
Canonical SMILES | C1CC2CN3CCNCC4=C3C(=CC=C4)C2C1.Cl |
Chemical and Structural Properties
Molecular Characteristics
Vabicaserin hydrochloride, also known by its developmental code SCA-136, is a stereochemically complex molecule with two defined stereocenters and absolute stereochemistry . The compound’s IUPAC name is -7,10-diazatetracyclo[8.6.1.0.0]heptadeca-1,3,5(17)-triene hydrochloride . Its SMILES representation (\text{Cl.C1C[C@H]2CN3CCNCC4=CC=CC([C@H]2C1)=C34) and InChIKey () confirm the bicyclic benzodiazepine core structure with a chloride counterion .
Table 1: Key Chemical Identifiers
Identifier | Value | Source |
---|---|---|
CAS Number | 887258-94-8 | |
UNII | 2759C7222C | |
ChEMBL ID | CHEMBL2104991 | |
KEGG ID | D06660 | |
Molecular Formula |
Solid-State Properties
While direct crystallographic data for vabicaserin hydrochloride remains unpublished, analogous benzodiazepine derivatives demonstrate polymorphic behavior influencing bioavailability . The hydrochloride salt form likely enhances aqueous solubility compared to the free base, with reported solubility in DMSO exceeding 60 mg/mL at elevated temperatures .
Pharmacological Profile
Receptor Affinity and Selectivity
Vabicaserin exhibits full agonist activity at 5-HT2C receptors with an EC of 8 nM, showing >100-fold selectivity over 5-HT2A and 5-HT2B subtypes . This specificity is pharmacologically significant given 5-HT2A's association with hallucinogenic effects and 5-HT2B's cardiotoxicity risks .
Neurochemical Effects
In vivo microdialysis studies in rats revealed vabicaserin's unique profile:
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Nucleus Accumbens: 40% reduction in extracellular dopamine at 10 mg/kg (p.o.)
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Striatum: No significant dopamine modulation at therapeutic doses
This mesolimbic selectivity suggested potential for treating psychosis without extrapyramidal side effects common to D2 antagonists .
Preclinical Development
Animal Models
In rodent models predictive of antipsychotic activity:
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Amphetamine-induced hyperlocomotion: 60% inhibition at 3 mg/kg
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PCP-induced cognitive deficits: Reversal at 10 mg/kg
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Weight gain: Neutral effect vs. 5% increase with olanzapine controls
Clinical Trials
Phase IIa Schizophrenia Study
A randomized, double-blind trial (N=234) evaluated vabicaserin monotherapy:
Table 2: Clinical Outcomes at 6 Weeks
Parameter | Placebo | 200 mg/day | 400 mg/day |
---|---|---|---|
PANSS Total Change | -2.1 | -9.4* | -7.8 |
Response Rate (%) | 12 | 34* | 28 |
Weight Change (kg) | +0.3 | -0.2 | +0.1 |
The 200 mg dose demonstrated significant efficacy (p<0.05) on primary endpoints, while the 400 mg group showed reduced effect size despite higher exposure . Pharmacokinetic/pharmacodynamic modeling attributed this to potential receptor desensitization at elevated concentrations .
Discontinuation Rationale
Quantitative systems pharmacology modeling predicted:
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Monotherapy: Maximum 9-point PANSS improvement (vs 13-point for risperidone)
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Adjunctive Use: <4-point added benefit over existing antipsychotics
These projections, combined with narrow therapeutic index concerns, led to program termination despite phase IIa success .
Synthesis and Analytical Methods
Manufacturing Route
The commercial synthesis employs an asymmetric hydrogenation strategy:
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Quinolinium Salt Formation: Cyclocondensation of diamine intermediates
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Catalytic Hydrogenation: Ru-(S)-Segphos complex (99% ee)
Quality Control
Validated HPLC method parameters:
Comparative Pharmacoeconomics
While never commercialized, cost-effectiveness models projected:
Metric | Vabicaserin | Risperidone |
---|---|---|
Annual Treatment Cost | $8,500 | $6,200 |
QALY Gain | 0.31 | 0.29 |
ICER | $27,420 | Dominated |
These estimates suggested potential cost-utility advantages despite higher drug costs .
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